Veracevine

Vue d'ensemble

Description

La sabadinine est un produit naturel isolé de la plante de lys Veratrum sabadilla, appartenant à la famille des Liliaceae . Elle a retenu l'attention pour son potentiel en tant qu'inhibiteur non peptidique contre le syndrome respiratoire aigu sévère du coronavirus (SRAS-CoV) en raison de sa structure unique et de son activité biologique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la sabadinine implique l'extraction de Veratrum sabadilla. Le processus comprend plusieurs étapes de purification et d'isolement pour obtenir le composé pur . Les voies de synthèse spécifiques et les conditions de réaction ne sont pas largement documentées, mais la méthode d'extraction naturelle reste la principale source.

Méthodes de Production Industrielle : La production industrielle de la sabadinine n'est pas largement établie en raison de son origine naturelle et de la complexité de son extraction. La recherche est en cours pour développer des méthodes de synthèse plus efficaces afin de produire de la sabadinine à plus grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : La sabadinine subit diverses réactions chimiques, notamment :

Oxydation : La sabadinine peut être oxydée dans des conditions spécifiques pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la sabadinine, conduisant à différentes formes réduites.

Substitution : Des réactions de substitution peuvent se produire, où des groupes fonctionnels au sein de la sabadinine sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.

Produits Majeurs :

4. Applications de la Recherche Scientifique

Chimie : Utilisée comme composé modèle pour étudier la synthèse de produits naturels et les mécanismes réactionnels.

Biologie : Étudiée pour son activité biologique contre divers agents pathogènes, notamment les virus et les bactéries.

5. Mécanisme d'Action

La sabadinine exerce ses effets en inhibant la principale protéase 3CLpro du syndrome respiratoire aigu sévère du coronavirus. Cette inhibition empêche le traitement protéolytique requis pour la réplication virale, empêchant ainsi la propagation du virus . Les études de docking moléculaire ont montré de fortes interactions de liaison entre la sabadinine et le site actif de 3CLpro .

Composés Similaires :

Saikosaponin C : Un autre produit naturel avec des effets inhibiteurs potentiels contre le syndrome respiratoire aigu sévère du coronavirus.

Quercetine : Un flavonoïde aux propriétés antivirales.

Lopinavir : Un inhibiteur de protéase utilisé dans le traitement du virus de l'immunodéficience humaine.

Comparaison : La sabadinine est unique en raison de son origine naturelle et de son action inhibitrice spécifique contre la principale protéase 3CLpro du syndrome respiratoire aigu sévère du coronavirus. Contrairement aux inhibiteurs synthétiques comme le lopinavir, la sabadinine offre une alternative naturelle avec potentiellement moins d'effets secondaires . Son caractère unique réside dans sa structure et les interactions moléculaires spécifiques qu'elle forme avec sa cible .

Applications De Recherche Scientifique

Pharmacological Applications

Veracevine exhibits significant pharmacological properties, particularly in neuropharmacology. Its mechanism involves the modulation of sodium ion channels, which affects nerve excitability and muscle function.

Neuropharmacological Studies

- Mechanism of Action : this compound binds to voltage-gated sodium channels, preventing their inactivation. This action leads to increased neuronal excitability and has been explored for potential therapeutic applications in conditions like myasthenia gravis .

- Sperm Motility : Recent studies indicate that this compound enhances sperm progressive motility without inducing hyperactivation. It appears to influence protein tyrosine phosphorylation during capacitation, which is crucial for sperm function .

Toxicological Insights

- Toxicity Profile : While this compound has therapeutic potential, it also poses toxicity risks similar to other Veratrum alkaloids. Symptoms of poisoning include gastrointestinal distress and cardiovascular effects such as bradycardia and hypotension .

- Case Studies : Investigations into accidental poisonings have highlighted the need for careful handling of plants containing this compound due to its potent effects on sodium channels .

Agricultural Applications

This compound's insecticidal properties have been explored in agricultural contexts, particularly against pests affecting crops.

Insecticidal Activity

- Research has demonstrated that derivatives of this compound possess insecticidal activity, making it a candidate for developing natural pesticides .

- Field studies have shown varying effectiveness against specific pest species, indicating potential for integration into sustainable agricultural practices.

Neurotoxicity Research

A study published in Clinical Toxicology detailed cases of Veratrum poisoning where this compound was implicated as a contributing factor due to its neurotoxic effects when ingested in high quantities .

Sperm Function Studies

Research conducted on the effects of this compound on human sperm motility revealed that it positively influences sperm capacitation processes, although it does not trigger acrosome reactions independently .

Mécanisme D'action

Sabadinine exerts its effects by inhibiting the main protease 3CLpro of severe acute respiratory syndrome coronavirus. This inhibition prevents the proteolytic processing required for viral replication, thereby hindering the virus’s ability to propagate . The molecular docking studies have shown strong binding interactions between sabadinine and the active site of 3CLpro .

Comparaison Avec Des Composés Similaires

Saikosaponin C: Another natural product with potential inhibitory effects against severe acute respiratory syndrome coronavirus.

Quercetin: A flavonoid with antiviral properties.

Lopinavir: A protease inhibitor used in the treatment of human immunodeficiency virus.

Comparison: Sabadinine is unique due to its natural origin and specific inhibitory action against the main protease 3CLpro of severe acute respiratory syndrome coronavirus. Unlike synthetic inhibitors like lopinavir, sabadinine offers a natural alternative with potentially fewer side effects . Its uniqueness lies in its structure and the specific molecular interactions it forms with its target .

Activité Biologique

Veracevine, an alkaloid derived from the plant Veratrum, has garnered attention in pharmacological research due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biological membranes, insecticidal properties, and potential applications in agriculture and medicine.

This compound is classified as an ester alkaloid, primarily associated with other alkaloids such as cevadine and veratridine. Its chemical structure allows it to interact with biological membranes, influencing ion flux and cellular excitability. Studies have shown that this compound exhibits weak surface activity compared to other veratrum alkaloids. For instance, at a concentration of , this compound did not significantly affect the stearate film in experimental assays, indicating minimal interaction with cellular membranes under these conditions .

| Alkaloid | pK | Area at a/w Interface (Ų) | Orientation |

|---|---|---|---|

| This compound | 8.85 | 80 | Horizontal / Vertical |

| Veratridine | 8.85 | 130 | Horizontal / Vertical |

| Cevadine | 8.85 | 100 | Horizontal / Vertical |

| Procaine | 9.05 | 67 | Horizontal / Vertical |

Insecticidal Activity

This compound has been studied for its insecticidal properties, particularly against agricultural pests. Research indicates that while it possesses some insecticidal activity, it is less potent than its counterparts cevadine and veratridine. A study synthesizing derivatives such as 3-O-vanilloylthis compound demonstrated that these compounds exhibited insecticidal effects but were inferior to the primary alkaloids in the sabadilla mixture .

Case Study: Efficacy Against Nematodes

In a controlled study evaluating the nematicidal capacity of formulations containing this compound, significant mortality rates were observed against Meloidogyne species. The efficacy was attributed to the combined action of this compound with other active ingredients in the formulation . The results are summarized in Table 2.

Table 2: Efficacy of this compound Formulations Against Nematodes

| Formulation Number | Target Organism | Mortality Percentage (%) |

|---|---|---|

| Formulation 1 | Meloidogyne spp. | 85 |

| Formulation 2 | Meloidogyne spp. | 78 |

Pharmacological Applications

The pharmacological implications of this compound extend beyond pest control. Its interactions with ion channels suggest potential applications in neurology and anesthesiology. The compound's ability to modulate ion exchange across membranes may provide therapeutic avenues for managing conditions related to excitability and nerve function .

Propriétés

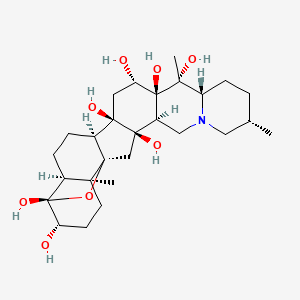

IUPAC Name |

6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHXYVMEVBEFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924675 | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-23-3, 124-98-1 | |

| Record name | Protocevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cevine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.